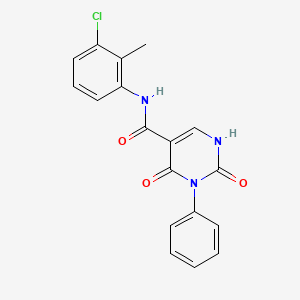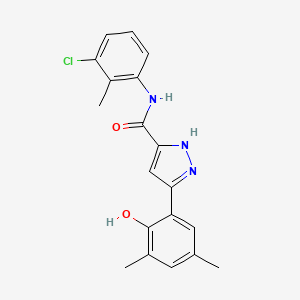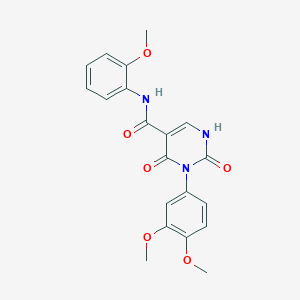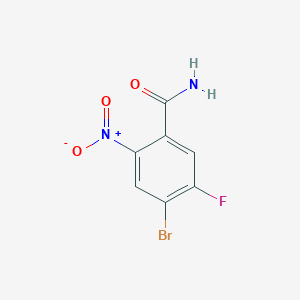![molecular formula C22H25N5O5 B14091762 N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, phenyl groups, and various functional groups such as acetyl and hydroxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the Phenoxy Intermediate: This step involves the reaction of 4-acetyl-3-hydroxy-2-propylphenol with propylene oxide to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-bromophenyl tetrazole under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the acetyl group yields an alcohol.
Applications De Recherche Scientifique
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Receptors: The compound can bind to specific receptors, modulating their activity.
Inhibit Enzymes: It may inhibit certain enzymes, affecting metabolic pathways.
Alter Gene Expression: The compound can influence gene expression, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
- 4-[4-(4-acetyl-3-hydroxy-2-propylphenoxy)butoxy]phenyl]acetic acid
Uniqueness
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H25N5O5 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C22H25N5O5/c1-3-5-18-19(11-10-17(14(2)28)20(18)29)32-13-4-12-31-16-8-6-15(7-9-16)23-22(30)21-24-26-27-25-21/h6-11,29H,3-5,12-13H2,1-2H3,(H,23,30)(H,24,25,26,27) |
Clé InChI |
SECJTIQWTZUIGO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)NC(=O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
![2-Butyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091687.png)
![ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14091688.png)
![7-Chloro-1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091702.png)
![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
